molecular formula C20H18O7 B166570 Uralenol CAS No. 139163-15-8

Uralenol

Cat. No. B166570
M. Wt: 370.4 g/mol
InChI Key: WOMWVGHYSNATOB-UHFFFAOYSA-N
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Description

Uralenol is a natural compound extracted from Broussonetia papyrifera . It has a molecular formula of C20H18O7 and is used for research and development purposes .


Synthesis Analysis

The first synthesis of Uralenol is described in a paper published in Synthesis . The key step is a palladium-catalyzed O-1,1-dimethylallylation reaction, with concurrent acetyl migration to afford the desired intermediate as a major isomer, which was purified by recrystallization .


Molecular Structure Analysis

Uralenol has a molecular formula of C20H18O7 . It has an average mass of 370.353 Da and a monoisotopic mass of 370.105255 Da .


Chemical Reactions Analysis

A theoretical study on the primary antioxidant activity of Uralenol toward hydroxyl and hydroperoxyl radicals has been carried out using the density functional theory (DFT) . A total of 10 reaction pathways of Uralenol scavenging two radicals in gas phase and in water phase have been tracked .


Physical And Chemical Properties Analysis

Uralenol has a molecular weight of 370.35 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Antioxidant Activity

Uralenol, along with neouralenol, has been studied for its antioxidant properties. A theoretical study using density functional theory (DFT) investigated the primary antioxidant activity of uralenol and neouralenol in scavenging hydroxyl and hydroperoxyl radicals. It was found that neouralenol is a better scavenger than uralenol. In uralenol, the most reactive sites for scavenging ·OH and ·OOH radicals were identified as U5 and U’1, respectively (Wang, Lu, Du, Shi, & Zhang, 2018).

Synthesis Techniques

The first synthesis of uralenol, which is 5′-prenylated quercetin, was achieved through a key step involving a palladium-catalyzed O-1,1-dimethylallylation reaction. This synthesis was significant for understanding and developing further research on uralenol (Kawamura, Hayashi, Mukai, Terao, & Nemoto, 2013).

Broader Implications for Undergraduate Research

While not directly related to uralenol, there are studies on the benefits of multi-year research experiences, including in biosciences, which could encompass research on compounds like uralenol. These studies highlight how undergraduate research can enhance cognitive, personal, and professional development (Thiry, Weston, Laursen, & Hunter, 2012).

Safety And Hazards

Uralenol should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWVGHYSNATOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160946
Record name Uralenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uralenol

CAS RN

139163-15-8
Record name Uralenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139163-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uralenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uralenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170.5 - 172.5 °C
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
A Wang, Y Lu, X Du, P Shi, H Zhang - Structural Chemistry, 2018 - Springer
… A total of 10 reaction pathways of uralenol and neouralenol scavenging two radicals in gas … hydroperoxyl scavenger than uralenol. In vivo, the more reactive sites in uralenol are U5 and …
Number of citations: 18 link.springer.com
C Shang, Y Cao, C Sun, Y Li - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
In this work, the effects of atomic electronegativity (O, S, and Se atoms) on the competitive double excited-state intramolecular proton transfer (ESIPT) reactions and photophysical …
Number of citations: 7 www.sciencedirect.com
T Kawamura, M Hayashi, R Mukai, J Terao… - Synthesis, 2014 - thieme-connect.com
… In this paper, we report the first synthesis of uralenol. The key … appropriate synthetic intermediate for uralenol as a single isomer … afforded the desired synthetic intermediate for …
Number of citations: 10 www.thieme-connect.com
A Wang, Y Lu, X Du, P Shi, H Zhang - Structural Chemistry, 2019 - Springer
… Uralenol and neouralenol capture ·OOCl 3 C by HAT mechanism. The main reactive site of uralenol is B6 site, and the main reactive site of neouralenol is B′ 2 site. By this study, the …
Number of citations: 2 link.springer.com
ZP Zheng, KW Cheng, J Chao, J Wu, M Wang - Food Chemistry, 2008 - Elsevier
… activities on mushroom tyrosinase using l-tyrosine as substrate were investigated and the IC 50 values of 3,5,7,4′-tetrahydroxy-3′-(2-hydroxy-3-methylbut-3-enyl)flavone, uralenol, …
Number of citations: 173 www.sciencedirect.com
RM Chen, LH Hu, TY An, J Li, Q Shen - Bioorganic & medicinal chemistry …, 2002 - Elsevier
Two new compounds, 8-(1,1-dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol (1), 3′-(3-methylbut-2-enyl)-3′,4′,7-trihydroxyflavane (2) and three known …
Number of citations: 146 www.sciencedirect.com
Y Hu, Z Wang, C Shen, CP Jiang, Z Zhu… - Archiv der …, 2023 - Wiley Online Library
… Kaempferol, isolicoflavonol, and uralenol were essentially … Similarly, the carcinogenic dose of uralenol to mice was lower, at … , isolicoflavonol, and uralenol results in mutagenic properties…
Number of citations: 5 onlinelibrary.wiley.com
J Li, S Liu, J Wang, J Li, J Li… - Biotechnology and Applied …, 2017 - Wiley Online Library
This study reports the best culture conditions for roots growth and accumulation of active components by optimizing the parameters. Glycyrrhiza uralensis adventitious roots metabolites …
Number of citations: 16 iubmb.onlinelibrary.wiley.com
F Guo, L Feng, C Huang, H Ding, X Zhang, Z Wang… - Phytochemistry …, 2013 - Elsevier
… new prenylflavones 5,7,3′,4′-tetrahydroxy-3-methoxy-8-geranylflavone (1) and 5,7,3′,4′-tetrahydroxy-3-methoxy-8,5′-diprenylflavone (2), as well as four known ones, uralenol (3)…
Number of citations: 60 www.sciencedirect.com
SS Jia, D Liu, XP Zheng, Y Zhang… - Yao xue xue bao= Acta …, 1993 - europepmc.org
… I and II are new compounds and named uralenol-3-methylether and uralene, respectively. III was found for the first time in this species. …
Number of citations: 13 europepmc.org

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